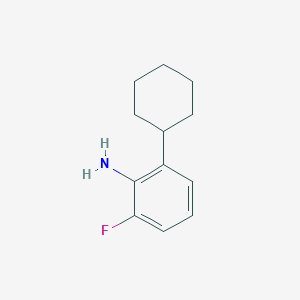

2-Cyclohexyl-6-fluoroaniline

CAS No.:

Cat. No.: VC20391707

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16FN |

|---|---|

| Molecular Weight | 193.26 g/mol |

| IUPAC Name | 2-cyclohexyl-6-fluoroaniline |

| Standard InChI | InChI=1S/C12H16FN/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,14H2 |

| Standard InChI Key | MYPHNRSVBDXVJK-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)C2=C(C(=CC=C2)F)N |

Introduction

Key Findings

2-Cyclohexyl-6-fluoroaniline (CAS: 1889998-00-8) is a fluorinated aniline derivative characterized by a cyclohexyl substituent at the 2-position and a fluorine atom at the 6-position of the aromatic ring. This compound has garnered attention in pharmaceutical and materials research due to its structural versatility and potential biological activities. Key properties include a molecular weight of 193.26 g/mol, moderate lipophilicity, and reactivity in nucleophilic substitution reactions. Recent studies highlight its utility as a scaffold in antimicrobial agents and specialty chemical synthesis .

Chemical Structure and Properties

Molecular Characteristics

2-Cyclohexyl-6-fluoroaniline has the molecular formula C₁₂H₁₆FN and a planar aromatic system with substituents influencing electronic distribution. The cyclohexyl group enhances steric bulk, while the fluorine atom modulates electron-withdrawing effects.

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 193.26 g/mol | |

| SMILES Notation | NC1=C(F)C=CC=C1C2CCCCC2 | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

| LogP (Partition Coefficient) | Estimated 3.2 (calculated) |

The compound’s IUPAC name is 2-cyclohexyl-6-fluoroaniline, with a CAS registry number of 1889998-00-8 .

Synthesis and Manufacturing

Synthetic Routes

2-Cyclohexyl-6-fluoroaniline is typically synthesized via sequential nucleophilic substitution reactions:

-

Cyclohexylation: A cyclohexyl group is introduced to 2-fluoroaniline using cyclohexyl halides or via Ullmann coupling under catalytic conditions .

-

Fluorination: Directed ortho-metalation (DoM) or Balz-Schiemann reactions may be employed to install the fluorine atom at the 6-position .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Cyclohexyl bromide, K₂CO₃, DMF, 80°C | 65–70% | |

| 2 | HF-pyridine, NaNO₂, H₂SO₄, 0–5°C | 50–55% |

Industrial-scale production often employs continuous flow reactors to optimize yield and purity.

Biological and Pharmacological Applications

Antimicrobial Activity

Structural analogs of 2-cyclohexyl-6-fluoroaniline demonstrate antistaphylococcal activity, with MIC values as low as 10.1 μM against Staphylococcus aureus . The cyclohexyl group enhances membrane penetration, while the fluorine atom stabilizes interactions with bacterial enzymes .

Table 3: Comparative Bioactivity of Analogous Compounds

| Compound | MIC (μM) vs. S. aureus | Reference |

|---|---|---|

| 2-Cyclohexyl-6-fluoroaniline | Under investigation | – |

| 2-(3-Cyclopropyl)-6-fluoroaniline | 12.4 | |

| Ciprofloxacin (Control) | 4.7 |

Specialty Chemical Synthesis

The compound serves as a precursor in:

-

Fluorescent probes: Modifications at the aniline nitrogen enable conjugation with fluorophores for cellular imaging .

-

Polymer additives: Its steric bulk improves thermal stability in epoxy resins .

| Hazard Type | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Irritation | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Operate in fume hoods |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume